molecular formula C23H34N2O11 B13382786 N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B13382786
M. Wt: 514.5 g/mol
InChI Key: YKIHNKSMASHGRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N,N’-di-acetyl-b-chitobioside is typically synthesized through a multi-step process involving the protection and deprotection of functional groups. The reaction conditions often involve the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of Benzyl N,N’-di-acetyl-b-chitobioside involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as column chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Benzyl N,N’-di-acetyl-b-chitobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of Benzyl N,N’-di-acetyl-b-chitobioside involves its interaction with specific molecular targets, such as enzymes and receptors involved in immune and inflammatory pathways. The compound can modulate the activity of these targets, leading to altered cellular responses. The exact pathways and molecular targets are still under investigation, but it is believed to influence the glycosylation processes and cell surface interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N,N’-di-acetyl-b-chitobioside is unique due to its dual acetylation and benzylation, which confer specific chemical and biological properties. These modifications enhance its stability, solubility, and potential for targeted interactions in biological systems .

Properties

Molecular Formula

C23H34N2O11

Molecular Weight

514.5 g/mol

IUPAC Name

N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C23H34N2O11/c1-11(28)24-16-19(31)18(30)14(8-26)34-23(16)36-21-15(9-27)35-22(17(20(21)32)25-12(2)29)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

YKIHNKSMASHGRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O

Origin of Product

United States

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